molecular formula C7H11NS2 B14503885 3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene CAS No. 62927-35-9

3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene

Cat. No.: B14503885
CAS No.: 62927-35-9
M. Wt: 173.3 g/mol
InChI Key: YFUUWTGXSCRRPF-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene is an organic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylprop-1-ene with ethylsulfanyl and isothiocyanate groups in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfanyl)-1-isothiocyanato-2-methylprop-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

CAS No.

62927-35-9

Molecular Formula

C7H11NS2

Molecular Weight

173.3 g/mol

IUPAC Name

3-ethylsulfanyl-1-isothiocyanato-2-methylprop-1-ene

InChI

InChI=1S/C7H11NS2/c1-3-10-5-7(2)4-8-6-9/h4H,3,5H2,1-2H3

InChI Key

YFUUWTGXSCRRPF-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=CN=C=S)C

Origin of Product

United States

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